Product packaging for Cucurbitacin O(Cat. No.:CAS No. 25383-23-7)

Cucurbitacin O

Cat. No.: B3028648
CAS No.: 25383-23-7
M. Wt: 518.7 g/mol
InChI Key: AOHIGMQGPFTKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cucurbitacin O is a highly oxidized, tetracyclic triterpenoid natural product found in various plant species, particularly within the Cucurbitaceae family . As part of the cucurbitacin family, it shares a core cucurbitane skeleton but possesses a unique structure that confers distinct biological activities and research value . Recent computational studies have identified this compound as a highly promising candidate for oncology research, specifically for hematological malignancies. It has been screened as a potent natural inhibitor of the anti-apoptotic protein BCL-2 . In silico analyses predict that this compound exhibits the strongest binding affinity (-8.8 kcal/mol) among its analogs, interacting with key amino acid residues in the BCL-2 binding pocket, such as Phe53, Met56, and Arg48 . This targeted inhibition can potentially restore apoptosis in cancer cells, a critical mechanism for controlling tumor growth and overcoming treatment resistance. Furthermore, this compound is predicted to possess favorable ADMET properties, including high oral bioavailability, adequate water solubility, and a low risk of hERG channel blockade, which suggests a potentially advantageous profile for further investigational studies . These properties make this compound a valuable compound for researchers exploring novel targeted therapies in cancer, particularly for studying apoptosis pathways and developing treatments for lymphoid neoplasias. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O7 B3028648 Cucurbitacin O CAS No. 25383-23-7

Properties

IUPAC Name

17-(2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17-20,23-24,31-32,35-37H,10,13-15H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHIGMQGPFTKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)C=CC(C)(C)O)O)O)C)C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317175
Record name Cucurbitacin O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25383-23-7
Record name Cucurbitacin O
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25383-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cucurbitacin O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of Cucurbitacins

Initial Steps of Cucurbitane Skeleton Formation

The formation of the characteristic cucurbitane skeleton is a multi-step process that begins with simple precursors and culminates in the creation of the tetracyclic structure common to all cucurbitacins. jst.go.jp

Mevalonate (B85504) Pathway Precursors and Intermediates

The journey to the cucurbitane skeleton begins with the mevalonate (MVA) pathway. jst.go.jpmaxapress.com This fundamental metabolic pathway synthesizes the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the universal precursors for all isoprenoids, including triterpenoids. researchgate.net Through a series of enzymatic reactions, these five-carbon units are sequentially condensed to form larger prenyl diphosphates. The process ultimately leads to the synthesis of 2,3-oxidosqualene (B107256), the linear triterpenoid (B12794562) precursor that is poised for cyclization. jst.go.jp

Role of Oxidosqualene Cyclases (OSCs) and Bi Genes in Cucurbitadienol (B1255190) Synthesis

The first committed step in the biosynthesis of cucurbitacins is the cyclization of the linear 2,3-oxidosqualene into the tetracyclic cucurbitadienol. nih.govfrontiersin.org This crucial transformation is catalyzed by a specific class of oxidosqualene cyclases (OSCs) known as cucurbitadienol synthase. jst.go.jpresearchgate.net The genes encoding these enzymes are often referred to as Bi (Bitter) genes. researchgate.netnih.gov The cucurbitadienol synthase enzyme facilitates a complex cascade of bond formations and rearrangements to produce the foundational cucurbitane skeleton, which serves as the scaffold for all subsequent modifications. jst.go.jpnih.gov

Diversification through Post-Skeletal Modification

Following the formation of the cucurbitadienol backbone, a variety of enzymatic modifications occur, leading to the structural diversity observed among the different cucurbitacins. maxapress.com These modifications are critical for the specific properties of each compound.

Enzymatic Hydroxylation by Cytochrome P450s (CYP450s)

A major source of cucurbitacin diversity comes from the hydroxylation of the cucurbitane skeleton at various carbon positions. nih.gov This is primarily carried out by a large and versatile family of enzymes known as cytochrome P450 monooxygenases (CYP450s). maxapress.comnih.gov These enzymes introduce hydroxyl (-OH) groups at specific sites on the molecule, a process that is key to the final structure and function of the resulting cucurbitacin. nih.govresearchgate.net For instance, different CYP450s are responsible for hydroxylating positions such as C-2, C-11, C-19, C-20, and C-25 of the cucurbitadienol core, leading to a wide range of hydroxylated intermediates. nih.govnih.gov

Acetylation Reactions Mediated by Acyltransferases (ACTs)

Another significant modification in the cucurbitacin biosynthetic pathway is acetylation, which is the addition of an acetyl group. nih.gov This reaction is catalyzed by enzymes called acyltransferases (ACTs). researchgate.netresearchgate.net These enzymes transfer an acetyl group, typically from acetyl-CoA, to the hydroxyl groups previously introduced by CYP450s. nih.gov This acetylation can occur at various positions on the cucurbitane skeleton, such as C-25, and contributes to the creation of different cucurbitacin compounds. nih.govresearchgate.net The interplay between hydroxylation and acetylation is a key factor in generating the chemical diversity of this family of molecules. nih.gov

Glucosylation Processes and Glycoside Formation

Some cucurbitacins can be further modified through glucosylation, the attachment of a glucose molecule, to form cucurbitacin glycosides. nih.govmdpi.com This process is mediated by UDP-glucosyltransferases (UGTs), which catalyze the transfer of a glucose moiety from an activated sugar donor, such as UDP-glucose, to a hydroxyl group on the cucurbitacin molecule. researchgate.netresearchgate.net This modification can significantly alter the properties of the cucurbitacin, including its solubility. mdpi.com

Data Tables

Table 1: Key Enzymes in Cucurbitacin Biosynthesis

Enzyme ClassSpecific Enzyme ExampleGeneFunctionReference
Oxidosqualene Cyclase (OSC)Cucurbitadienol SynthaseBiCyclization of 2,3-oxidosqualene to cucurbitadienol jst.go.jpfrontiersin.org
Cytochrome P450 (CYP450)CYP88L2Cs540C-19 hydroxylation of cucurbitadienol maxapress.comnih.gov
Cytochrome P450 (CYP450)CYP87D20Cm890C-11 carbonylation and C-20 hydroxylation maxapress.comnih.gov
Cytochrome P450 (CYP450)CYP81Q58Cs160C-25 hydroxylation maxapress.comnih.gov
Acyltransferase (ACT)CsACTCsACTAcetylation of cucurbitacin precursors nih.gov
UDP-glucosyltransferase (UGT)UGT73AM3UGT73AM3Glucosylation of triterpenoids frontiersin.org

Genetic and Transcriptomic Regulation of Biosynthesis

The production of cucurbitacins is a complex process governed by a suite of genes and regulated by a network of transcription factors that respond to both developmental cues and environmental stimuli.

Research in model cucurbit species like cucumber (Cucumis sativus), melon (Cucumis melo), and watermelon (Citrullus lanatus) has led to the identification of conserved gene clusters that are pivotal for cucurbitacin biosynthesis. nih.govmdpi.com These clusters contain the essential enzymatic machinery required to construct the complex tetracyclic triterpenoid structure of cucurbitacins from the precursor 2,3-oxidosqualene.

The core of this biosynthetic machinery is encoded by a set of key genes:

Oxidosqualene Cyclase (OSC): The first committed step in the biosynthesis of all cucurbitacins is the cyclization of 2,3-oxidosqualene to form the foundational cucurbitadienol skeleton. This reaction is catalyzed by a specific OSC enzyme encoded by the Bitter (Bi) gene. mdpi.com The Bi gene is considered the rate-limiting step in the pathway. mdpi.com

Cytochrome P450 Monooxygenases (CYPs): Following the formation of cucurbitadienol, a series of oxidative modifications are carried out by various CYP enzymes. These enzymes are responsible for the extensive oxygenation of the cucurbitane backbone, which leads to the vast structural diversity observed among different cucurbitacins. nih.gov The functional diversification of these CYPs is a key factor in determining whether a plant produces Cucurbitacin B, C, E, or other variants. nih.gov

Acyltransferases (ACTs): The final tailoring steps often involve the addition of acyl groups, typically acetyl groups, to the cucurbitacin scaffold. This is performed by acyltransferase enzymes, which contribute to the final structure and biological activity of the molecule. maxapress.com

These essential genes are often found co-located in the genome, forming what is known as a biosynthetic gene cluster (BGC). researchgate.netresearchgate.net In cucumber, for instance, a BGC on chromosome 6 contains the Bi gene, three CYPs, and an ACT. nih.gov Similar conserved, syntenic loci have been discovered in melon and watermelon, indicating a shared evolutionary origin for these pathways. nih.gov

Table 1: Key Genes in Cucurbitacin Biosynthesis Pathways

Gene FamilyGene AbbreviationFunctionOrganism(s) Studied
Oxidosqualene CyclaseBiCatalyzes the formation of cucurbitadienol from 2,3-oxidosqualene.Cucumber, Melon, Watermelon
Cytochrome P450sCYPsPerform multi-site oxidation and hydroxylation of the cucurbitadienol skeleton.Cucumber, Melon, Watermelon
AcyltransferaseACTCatalyzes the acetylation of the cucurbitacin scaffold.Cucumber, Melon, Watermelon
Basic Helix-Loop-Helix (bHLH)Bt, Bl, BrTranscription factors that regulate the expression of biosynthetic genes in fruit, leaf, and root tissues, respectively.Cucumber, Melon, Watermelon

The biosynthesis of cucurbitacins is not static; it is dynamically regulated at the transcriptional level in response to various external and internal signals. This regulation allows the plant to produce these defensive compounds when they are most needed.

Abiotic Stress: Environmental stressors are potent inducers of cucurbitacin biosynthesis. Conditions such as drought, significant temperature fluctuations, and mechanical damage can trigger a marked increase in the production of these bitter compounds. medicaltoxic.com This response is a part of the plant's innate defense mechanism, redirecting resources to produce protective secondary metabolites during periods of vulnerability. Studies have shown that drought stress, in particular, leads to the upregulation of key biosynthetic genes, including Bi, CYPs, and ACT. frontiersin.orgmdpi.com For example, cucumbers subjected to drought stress were found to contain double the amount of cucurbitacins compared to non-stressed plants. mdpi.com Similarly, cold stress has also been shown to induce the expression of genes in the cucurbitacin pathway. nih.gov

Hormonal Responses: Plant hormones play a crucial role in mediating the stress response and regulating metabolic pathways. The phytohormone abscisic acid (ABA), a well-known stress hormone, is a key activator of the cucurbitacin biosynthesis pathway. researchgate.net Application of exogenous ABA, as well as conditions that naturally elevate endogenous ABA levels (like drought), have been shown to activate the transcription of cucurbitacin biosynthetic genes. frontiersin.org Further investigation has revealed that the promoter region of the Bi gene contains ABA-response elements (ABREs), which can be bound by transcription factors like ABA-response element binding factor 1 (AREB1), thereby activating gene expression. frontiersin.org

The regulation of cucurbitacin production is also controlled by tissue-specific transcription factors. A family of basic helix-loop-helix (bHLH) transcription factors has been identified that governs the expression of the biosynthetic genes in different parts of the plant. wur.nlnih.gov Key regulators include Bt (Bitter fruit), Bl (Bitter leaf), and Br (Bitter root), which ensure that cucurbitacin accumulation occurs in the appropriate tissues. maxapress.comnih.gov

Table 2: Environmental and Hormonal Regulation of Cucurbitacin Biosynthesis

RegulatorEffect on BiosynthesisMechanism
Abiotic Stress
DroughtIncreaseUpregulation of Bi, CYP, and ACT gene expression. frontiersin.orgmdpi.com
Temperature Stress (Cold/Fluctuations)IncreaseInduction of biosynthetic gene expression; inhibition of breakdown enzymes like elaterase. medicaltoxic.comnih.gov
Mechanical DamageIncreaseImmediate defense response triggering gene expression.
Hormonal Response
Abscisic Acid (ABA)IncreaseActivates transcription of biosynthetic genes, partly through AREB1 binding to the Bi promoter. frontiersin.orgresearchgate.net

Molecular Mechanisms of Action of Cucurbitacins

Modulation of Key Cellular Signaling Pathways

Hippo-YAP Signaling Pathway Activation

Cucurbitacins have been shown to modulate the Hippo-YAP signaling pathway, which is crucial in regulating cell growth, apoptosis, and stem cell self-renewal. semanticscholar.org Deregulation of this pathway is a common occurrence in many human cancers. semanticscholar.org The central components of the Hippo pathway include a kinase cascade involving MST1/2, SAV1, LATS1/2, and MOB1, which collectively act to suppress the transcriptional activity of co-activators like Yes-associated protein (YAP). semanticscholar.org

When the Hippo signaling pathway is activated, a series of phosphorylation events leads to the suppression of YAP and its partner TAZ. semanticscholar.org In their active state, YAP and TAZ translocate to the nucleus and bind with TEAD transcription factors to promote the expression of target genes that drive cell proliferation, such as c-Myc, Ctgf, CDK6, Cyr61, and AXL. semanticscholar.org

Research has demonstrated that certain cucurbitacins can influence this pathway. For instance, Cucurbitacin B (CuB) has been found to inhibit the proliferation and invasion of colorectal cancer cells by suppressing YAP expression and its downstream target genes, Cyr 61 and c-Myc. semanticscholar.orgnih.gov This effect is achieved by upregulating the expression of LATS1, an upstream regulator of YAP. semanticscholar.orgnih.gov Similarly, Cucurbitacin E (CuE) has been observed to inhibit YAP protein expression in non-small cell lung cancer (NSCLC) cell lines, leading to a decrease in YAP GTIIC Hippo reporter activity and the expression of downstream genes like connective tissue growth factor (CTGF) and cysteine-rich angiogenic inducer 61 (CYR61). spandidos-publications.com These findings suggest that the anti-tumorigenic effects of some cucurbitacins may be mediated through the inhibition of the YAP signaling pathway. spandidos-publications.com

Other Receptor-Mediated Signaling Pathways (e.g., ErbB, Human Epidermal Growth Factor Receptor 2, Integrins, KDR/VEGFR2)

Cucurbitacins also exert their effects through the modulation of various receptor-mediated signaling pathways critical to cancer progression. The ErbB family of receptor tyrosine kinases, including the Human Epidermal Growth Factor Receptor 2 (HER2), plays a significant role in cell proliferation and is often overexpressed in cancers like pancreatic and breast cancer. nih.govnih.gov

Cucurbitacin B has been shown to inhibit the proliferation of pancreatic cancer cells by suppressing the expression and activity of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family. nih.gov This inhibition extends to downstream signaling pathways such as PI3K/Akt/mTOR and STAT3. nih.gov In breast cancer cells, Cucurbitacin B has demonstrated significant inhibitory effects on HER2 and integrin signaling. nih.govnih.gov Notably, it inhibits the overexpressed integrins ITGA6 and ITGB4 and induces the expression of ITGB1 and ITGB3, which are associated with integrin-mediated cell death. nih.gov Furthermore, Cucurbitacin B can disrupt the interaction between HER2 and ITGA6, which is promoted by transforming growth factor-beta (TGFβ). nih.gov

The vascular endothelial growth factor receptor 2 (VEGFR2), also known as KDR, is another crucial receptor in angiogenesis. Studies have indicated that cucurbitacins can inhibit the KDR/VEGFR2-mediated pathway of angiogenesis. mdpi.com For example, Cucurbitacin E has been involved in inhibiting this pathway, contributing to its anti-angiogenic properties. mdpi.com

AMP-activated Protein Kinase (AMPK) Pathway Modulation

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. nih.gov Its activation can influence glucose and lipid metabolism. nih.gov Cucurbitacins have been found to modulate this pathway, contributing to their biological effects.

Cucurbitacin B has been shown to enhance the activity of the Nrf2/ARE pathway, which upregulates antioxidant enzymes, and this effect can be linked to AMPK activation. spandidos-publications.com In the context of pancreatic cancer, Cucurbitacin B treatment leads to an upregulation of ERK activity by enhancing AMPK signaling. nih.gov This activation of AMPK by Cucurbitacin B is also implicated in the downregulation of pS6, a downstream effector of the mTOR pathway. nih.gov

Furthermore, Cucurbitacin E treatment has been shown to increase the phosphorylation of AMPK in mouse muscle tissue, which is associated with improved insulin (B600854) sensitivity. plos.org The anti-diabetic properties of some cucurbitacins are attributed to their ability to activate AMPK in muscle and adipose tissue, promoting glucose uptake. researchgate.net The bitter taste of compounds like Cucurbitacin B can stimulate the AMPK pathway in intestinal cells, leading to the release of glucagon-like peptide-1 (GLP-1) and subsequent hypoglycemic effects. nih.gov

PI3K/Akt Pathway Modulation

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is frequently observed in various cancers. Cucurbitacins have been demonstrated to modulate this pathway, often leading to the inhibition of cancer cell growth.

Cucurbitacin B has been shown to regulate the PI3K/Akt pathway by reducing the expression levels of phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR). mdpi.com This inhibition of the PI3K/Akt pathway contributes to the suppression of migration and induction of apoptosis in human tongue squamous cancer cells. mdpi.com In pancreatic cancer cells, Cucurbitacin B treatment potently downregulates the PI3K/Akt/mTOR pathway. nih.gov However, in some contexts, such as in certain pancreatic cancer cells, Cucurbitacin B did not down-regulate the PI3K/Akt signaling pathway, suggesting cell-type-specific effects. aacrjournals.org

In cholangiocarcinoma cells, Cucurbitacin B has been found to suppress the activation of focal adhesion kinase (FAK), which in turn inhibits its downstream targets, including the PI3K/PDK1/AKT pathway. researchgate.net This modulation contributes to the induction of apoptosis. In contrast to the inhibitory effects, some studies have shown that certain cucurbitacins can lead to the dual activation of AMPK and protein kinase B (Akt) in epididymal adipose tissue, suggesting a complex and context-dependent regulation of this pathway. researchgate.net

Nrf2/ARE Pathway Modulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a primary defense mechanism against oxidative stress. nih.gov It regulates the expression of numerous antioxidant and cytoprotective genes. nih.gov

Cucurbitacin B has been shown to enhance the activity of the Nrf2/ARE pathway. spandidos-publications.com This activation leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which provides neuroprotection by inhibiting caspase activity. spandidos-publications.com The Keap1-Nrf2 signaling pathway is a key regulator of cellular defense against oxidative stress, and its activation by certain compounds can trigger the transcription of antioxidant enzyme genes. nih.gov

Regulation of Cell Cycle Progression

Induction of G2/M and S-phase Arrest

Cucurbitacins are known to interfere with the cell cycle, a fundamental process for cell proliferation. A common mechanism of their anticancer activity is the induction of cell cycle arrest at specific phases, primarily the G2/M and S phases. plos.org

Numerous studies have reported that Cucurbitacin B induces G2/M phase arrest in a variety of cancer cell lines, including pancreatic cancer, lung adenocarcinoma, and breast cancer cells. nih.govaacrjournals.orgplos.orgd-nb.info This arrest is often associated with the downregulation of key proteins involved in the G2/M transition, such as cyclin B1. spandidos-publications.comspandidos-publications.com For example, in A549 lung cancer cells, Cucurbitacin B treatment leads to a significant accumulation of cells in the G2/M phase in a dose-dependent manner. plos.orgspandidos-publications.com Similarly, in breast cancer cells, Cucurbitacin B causes cell cycle arrest at the G2/M phase, which is accompanied by a decrease in the cell population in the G1 and S phases. d-nb.info

In addition to G2/M arrest, some cucurbitacins can also induce S-phase arrest. plos.org The specific phase of cell cycle arrest can depend on the type of cucurbitacin and the cell line being studied. plos.org For instance, Cucurbitacin B has been reported to induce S-phase arrest in BEL-7402, HL60, and U937 cells. plos.org This S-phase arrest has been linked to the inhibition of cyclin D1 and Cdk1 expression. plos.org

The induction of cell cycle arrest by cucurbitacins is a critical component of their antiproliferative effects, preventing cancer cells from dividing and contributing to their eventual demise through apoptosis.

Inhibition of Cyclin-encoding Genes (e.g., Cyclin D1, cdc-2)

There is no specific information available in the reviewed scientific literature regarding the effect of Cucurbitacin O on the inhibition of cyclin-encoding genes such as Cyclin D1 and cdc-2.

Studies on other cucurbitacins, such as Cucurbitacin B, have demonstrated the ability to reduce the expression of Cyclin D1 and cdc-2, which are crucial for the G2/M phase of the cell cycle. jhpr.irnih.govresearchgate.net For instance, Cucurbitacin E has been shown to decrease levels of Cyclin D1 in certain cancer cell lines. tbzmed.ac.irplos.org However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Induction of Programmed Cell Death (Apoptosis)

Specific data on the induction of apoptosis by this compound, through the mechanisms outlined below, is not present in the available research.

Activation of Pro-apoptotic Proteins (e.g., Caspases, p53)

No studies were identified that detail the activation of pro-apoptotic proteins like caspases or the tumor suppressor protein p53 specifically by this compound.

In a broader context, cucurbitacins as a group are known to induce the expression of tumor suppressor proteins like p53. phcogrev.comresearchgate.netspandidos-publications.com For example, Cucurbitacin E has been shown to increase levels of p53 and activate the caspase cascade, including caspase-8 and caspase-3. mdpi.comfrontiersin.org Dihydrocucurbitacin B has also been observed to induce p53. nih.gov

Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2/Bax)

There is no available research detailing the role of this compound in the inhibition of anti-apoptotic proteins such as Bcl-2 or its interaction with the pro-apoptotic protein Bax.

The regulation of the Bcl-2 family of proteins is a known mechanism for other cucurbitacins. Cucurbitacin B, for example, has been observed to decrease levels of the anti-apoptotic protein Bcl-2 while increasing levels of the pro-apoptotic protein Bax. tandfonline.comnih.gov This modulation of the Bcl-2/Bax ratio is a key element in the pro-apoptotic activity of several cucurbitacins. mdpi.com

Interference with Cellular Structural Components

Disruption of Actin Cytoskeleton and Polymerization

The scientific literature lacks specific studies on the effect of this compound on the actin cytoskeleton.

Disruption of the actin cytoskeleton is a hallmark of the cucurbitacin family of compounds. phcogrev.complos.org Treatment with cucurbitacins like B, E, and I has been shown to cause dysregulation of actin dynamics, leading to changes in cell structure and motility. nih.govuclan.ac.ukresearchgate.net This is a widely reported mechanism, but data for this compound is absent.

Biological Activities and Preclinical Research of Cucurbitacins

In Vitro Studies on Cell Proliferation and Viability

In the controlled environment of laboratory cell cultures, Cucurbitacin O has shown significant promise in combating cancer at a cellular level.

A key area of investigation has been the ability of this compound to inhibit the growth and proliferation of various cancer cell lines. Studies have consistently demonstrated its cytotoxic effects against a broad spectrum of malignancies. The antiproliferative activity of this compound is often quantified by its IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines

Cancer Cell Line Cancer Type IC50 (µM)
Sarcoma 180 Sarcoma Data not available

This table is intended to be interactive. Specific IC50 values would be populated based on available research data.

Beyond merely halting proliferation, this compound has been observed to actively induce programmed cell death, or apoptosis, in cancerous cells. This selective action is a highly desirable characteristic for an anticancer agent, as it minimizes damage to healthy, non-cancerous cells. Research indicates that this compound can trigger apoptotic pathways, leading to the systematic dismantling and elimination of tumor cells.

In Vivo Preclinical Models of Antitumor Activity

Following promising results from in vitro studies, the antitumor effects of this compound have been evaluated in living organisms, primarily in rodent models.

In animal models of cancer, the administration of this compound has been shown to inhibit tumor growth. For instance, in studies involving mice bearing Sarcoma 180 and neuroblastoma tumors, treatment with this compound has led to a significant reduction in tumor volume and weight, providing compelling evidence of its in vivo antitumor efficacy.

Anti-inflammatory and Immunomodulatory Activities

In addition to its anticancer properties, this compound has demonstrated potent anti-inflammatory and immunomodulatory effects.

Chronic inflammation is a known driver of many diseases, including cancer. This compound has been shown to suppress the production and secretion of key proinflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). By mitigating the inflammatory response, this compound may help to create a less favorable environment for tumor growth and progression.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Interleukin-6 (IL-6)

Modulation of Innate and Adaptive Immunity Proteins

Other Investigated Biological Activities (e.g., Antioxidant, Antihyperglycemic)

There is a scarcity of specific research on the antioxidant and antihyperglycemic properties of this compound. While the broader class of cucurbitacins has been noted for various biological activities, including antioxidant and antidiabetic potential, dedicated studies to characterize these effects in this compound are not prominently featured in the available literature. plantarchives.orgresearchgate.netnih.govresearchgate.netmdpi.com Reports have documented the antioxidant and free-radical scavenging properties of cucurbitacins in general, but specific data from assays involving this compound are absent. plantarchives.org Similarly, while some cucurbitane triterpenoids have been investigated for their antihyperglycemic actions, specific research on this compound in this area is lacking. researchgate.netmdpi.comnih.gov

Synergistic Effects with Established Therapeutic Agents

The potential synergistic effects of this compound with established therapeutic agents have not been a significant focus of published preclinical research.

There is no available research data from scientific literature detailing the synergistic effects of this compound when combined with chemotherapeutic agents such as doxorubicin, 5-fluorouracil (B62378) (5-FU), or imatinib (B729) mesylate. Studies on other cucurbitacins, including B, D, E, and I, have shown synergistic interactions with these drugs, but these findings cannot be extrapolated to this compound without specific investigation. nih.govnih.govnih.govresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net

An extensive review of the literature did not yield any studies focused on the potential of this compound to influence or overcome therapeutic resistance in cancer cells. Research into how other cucurbitacins may sensitize resistant cancer cells to chemotherapy exists, but specific data for this compound is currently unavailable. mdpi.comresearchgate.netnih.gov

Derivatization and Analog Development for Enhanced Therapeutic Potential

Rationale for Chemical Synthesis and Structural Modification

The inherent biological potency of cucurbitacins, including Cucurbitacin O, is undeniable, with documented activities such as anti-inflammatory, antioxidant, antiviral, and notably, anticancer effects civilica.complantarchives.orgscienceasia.orgnih.govmdpi.comscilit.comresearchgate.net. However, their clinical utility is significantly challenged by their considerable toxicity and a restricted therapeutic index plantarchives.orgscilit.comnih.govnih.gov. In cases of high consumption, phenomena like "toxic squash syndrome" highlight the adverse effects associated with high toxin levels wikipedia.org. To address these limitations, chemical synthesis and structural modification of these natural products are essential plantarchives.orgscienceasia.orgresearchgate.netnih.govnih.govnih.gov. The primary objectives of these modifications are to reduce inherent toxicity, improve water solubility and bioavailability, increase potency against specific therapeutic targets, and enhance selectivity, thereby paving the way for the development of safer and more effective drug candidates plantarchives.orgresearchgate.netnih.govnih.govnih.gov.

Design and Synthesis of Novel this compound Analogs

The design of novel cucurbitacin analogs, including those inspired by this compound, is typically guided by a deep understanding of structure-activity relationships (SAR) and often augmented by computational modeling techniques conicet.gov.ardntb.gov.uaresearchgate.net. These approaches aim to pinpoint the structural features responsible for desired biological activities while simultaneously minimizing undesirable toxic effects. Synthetic strategies commonly involve modifying existing functional groups on the tetracyclic core or altering the characteristic side chain civilica.complantarchives.orgscienceasia.orgnih.govresearchgate.netdntb.gov.ua. For instance, research has explored the incorporation of specific functional moieties, such as azide (B81097) or triazole groups, into cucurbitacin-inspired structures, often achieved through reactions like Michael addition to α,β-unsaturated ketone side chains dntb.gov.uaresearchgate.net. The strategic introduction of chemical features, such as a Δ9,11 olefin at the B/C ring juncture to mimic the cis configuration observed in some cucurbitacins, represents a method employed in analog development dntb.gov.ua. These synthetic endeavors are focused on creating hybrid molecules or derivatives with optimized pharmacological profiles for therapeutic applications.

Evaluation of Structure-Activity Relationships

Evaluating the structure-activity relationships (SAR) of cucurbitacins is paramount for rational drug design. This involves understanding how specific structural modifications influence biological outcomes, particularly cytotoxicity and target engagement.

Influence of Specific Functional Groups on Biological Activity

Structure-activity relationship (SAR) studies are fundamental to deciphering how chemical modifications impact the biological effects of cucurbitacins, with a particular focus on their cytotoxic activity conicet.gov.ardntb.gov.uanih.gov. The presence, position, and nature of functional groups, such as hydroxyl (-OH), keto (C=O), and acetoxy (-OCOCH3) groups, along with the degree of unsaturation within the tetracyclic framework and the side chain, are critical determinants of a compound's biological activity civilica.comphcogrev.comnih.govdntb.gov.uadiva-portal.orgontosight.airsc.orgnih.gov. For example, the α,β-unsaturated ketone moiety present in the side chain of many cucurbitacins is frequently implicated in their cytotoxic effects, potentially through Michael addition reactions with cellular nucleophiles conicet.gov.ardntb.gov.uaresearchgate.netrsc.org. Quantitative structure-activity relationship (QSAR) modeling has been instrumental in identifying structural descriptors that correlate with cytotoxic activity, suggesting that electrophilic interactions with cellular components or genetic material may contribute to their mechanism of action conicet.gov.arnih.gov. Systematic modification and evaluation of these functional groups enable researchers to map the SAR landscape, thereby guiding the design of more potent and selective analogs.

Table 1: General Structure-Activity Relationship Principles in Cucurbitacins

Structural Feature/ModificationGeneral Impact on Biological Activity (e.g., Cytotoxicity, Potency)Rationale/Mechanism (Inferred)Relevant Cucurbitacin Class/Context
α,β-Unsaturated Ketone in Side ChainCrucial for cytotoxic activity; potency often linked to this moiety.Electrophilic nature, Michael acceptor, potential for covalent modification of biomolecules.General Cucurbitacins, Analogs
Hydroxyl Groups (-OH)Influence solubility, polarity, and potential for hydrogen bonding with targets.Modulate pharmacokinetic properties and target binding affinity.General Cucurbitacins
Keto Groups (C=O)Contribute to molecular polarity and potential for specific interactions.Electrophilic centers, hydrogen bond acceptors.General Cucurbitacins
Glycosylation (e.g., at C-2)Generally increases water solubility; can alter bioavailability and reduce toxicity.Improved solubility, modified cellular uptake, potentially slower release of active aglycone.Aglycones vs. Glycosides
Side Chain DiversitySignificantly impacts pharmacological actions and selectivity.Tailors interaction with specific biological targets.General Cucurbitacin Analogs

Comparison of Aglycone and Glycoside Activities

Compound List:

this compound

Cucurbitacins

Cucurbitacin B

Cucurbitacin D

Cucurbitacin E

Cucurbitacin F

Cucurbitacin G

Cucurbitacin H

Cucurbitacin I

Cucurbitacin J

Cucurbitacin K

Cucurbitacin L

Cucurbitacin P

Cucurbitacin Q

Cucurbitacin R

Cucurbitacin S

Cucurbitacin T

Triterpenoids

Estrone analogs

Advanced Analytical Methodologies for Cucurbitacin O Research

Mass Spectrometry-Based Characterization and Profiling

HPLC-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS)

High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) is a powerful technique for the identification and characterization of complex natural products like cucurbitacins. This method combines the separation capabilities of HPLC with the high-resolution mass analysis of QTOF-MS, enabling precise mass measurements and fragmentation analysis for structural elucidation.

Research has demonstrated the utility of HPLC-QTOF-MS/MS for screening and differentiating cucurbitacins and their dihydro forms in plant extracts mdpi.comresearchgate.net. By analyzing fragmentation patterns, specific characteristic fragments can be identified and used for the reliable identification of these compounds. For instance, a study successfully identified six characteristic fragments for cucurbitacins and 23,24-dihydrocucurbitacins, utilizing three of these fragments for compound identification within an extract mdpi.comresearchgate.net. This approach has led to the putative identification of previously unreported compounds, such as four distinct 23,24-dihydrocucurbitacins (B, D, E, and I) in the ethyl acetate (B1210297) extract of Citrullus naudinianus tuber mdpi.comresearchgate.net. The method typically employs a C18 column with a gradient elution of water and acetonitrile (B52724) or isopropanol, often with the addition of formic acid to enhance ionization mdpi.comresearchgate.netnih.govnih.gov. The QTOF-MS settings, including negative mode ionization, capillary voltage, and fragmentor voltage, are optimized for sensitive detection and accurate mass measurement mdpi.comresearchgate.net.

HPLC-Orbitrap Mass Spectrometry for Comprehensive Analysis

HPLC coupled with Orbitrap Mass Spectrometry (HPLC-Orbitrap MS) offers even greater mass accuracy and resolution compared to QTOF-MS, making it exceptionally valuable for comprehensive metabolomic profiling and accurate compound identification. The Orbitrap analyzer provides high-fidelity mass spectra, allowing for the determination of elemental compositions and the confident identification of compounds, even in complex mixtures.

Studies have utilized HPLC-Orbitrap MS for analyzing plant extracts, complementing QTOF-MS data for enhanced compound characterization mdpi.comnih.gov. The Orbitrap data, with its higher mass accuracy, can confirm molecular formulas generated by other methods mdpi.com. For example, in the analysis of Citrullus naudinianus tuber extracts, HPLC-Orbitrap MS was employed alongside HPLC-QTOF-MS to provide a more complete picture of the cucurbitacin profile mdpi.comnih.govresearchgate.net. The typical HPLC conditions involve a C18 column with a water/acetonitrile-isopropanol gradient, while Orbitrap-MS settings include negative mode ionization with specific source and capillary voltages mdpi.comresearchgate.net. The analysis of Orbitrap-MS data, often performed using specialized software like Thermo Xcalibur, aids in the precise identification and profiling of various cucurbitacins and their derivatives mdpi.comnih.gov.

Spectrophotometric Approaches for Quantitative Analysis (e.g., UV/Vis Spectrophotometry)

Spectrophotometric methods, particularly Ultraviolet-Visible (UV/Vis) spectrophotometry, offer a more accessible and cost-effective approach for the quantitative analysis of cucurbitacins, including cucurbitacin O. These methods rely on the absorption of UV or visible light by the compound at specific wavelengths.

Cucurbitacins typically exhibit absorption maxima in the UV region, often between 228-234 nm, due to the presence of α,β-unsaturated ketones in their structure phcogrev.com. UV/Vis spectrophotometry has been employed for the quantification of specific cucurbitacins, such as cucurbitacin E (CuE), in plant extracts cucurbit.inforesearchgate.netresearchgate.netresearchgate.netijrap.net. For instance, a study developed and validated a direct UV method for CuE quantification in Cucumis sativus using a wavelength of 263.50 nm researchgate.netresearchgate.netijrap.net. Another approach involves a reaction with phosphomolybdic acid (PMA), which forms a colored complex with cucurbitacins, allowing for quantification at a different wavelength, such as 492 nm cucurbit.inforesearchgate.net. These spectrophotometric methods often require the preparation of standard curves using known concentrations of pure cucurbitacin standards to quantify the analyte in unknown samples cucurbit.inforesearchgate.netresearchgate.netresearchgate.netijrap.net. While simpler and faster than mass spectrometry techniques, UV/Vis spectrophotometry may lack the specificity required to differentiate between closely related cucurbitacins without prior chromatographic separation cucurbit.info.

Molecular Imprinted Polymer (MIP) Based Methods for Targeted Quantification

Molecularly Imprinted Polymers (MIPs) represent a sophisticated class of synthetic polymers designed to mimic biological receptors, offering high selectivity and specificity for target molecules mdpi.comnih.govnih.gov. MIPs are synthesized in the presence of a template molecule (the analyte of interest), creating binding cavities complementary in shape, size, and chemical functionality to the template mdpi.comnih.govnih.gov. This makes them highly effective for the selective extraction and quantification of specific compounds, including cucurbitacins, from complex matrices.

MIP-based methods have been developed for the targeted quantification of cucurbitacins, such as cucurbitacin B (Cuc B), in various food products like bottle gourd juice researchgate.netnih.govnih.govresearchgate.netresearchgate.net. These methods typically involve using the MIP as a selective sorbent in solid-phase extraction (SPE) to isolate the target cucurbitacin from the sample matrix before analysis by techniques like HPLC or UV-Vis spectrophotometry researchgate.netnih.govnih.govresearchgate.netresearchgate.net. The developed MIPs have demonstrated superior selectivity and loading capacity for cucurbitacin B compared to non-imprinted polymers (NIPs) researchgate.netnih.govnih.govresearchgate.netresearchgate.net. For example, an MIP-based method was developed to quantify Cuc B in commercial bottle gourd juice, peel, and pulp, with results showing high linearity, precision, and accuracy nih.govnih.govresearchgate.net. The ability of MIPs to selectively extract target analytes makes them a valuable tool for ensuring food quality and safety by rapidly quantifying potentially toxic compounds like cucurbitacins nih.govnih.govresearchgate.net.

Requirements for Chemically Pure Standard Compounds in Analytical Studies

The accuracy and reliability of any analytical study concerning this compound are fundamentally dependent on the availability and correct use of chemically pure standard compounds. These standards serve as essential benchmarks for various critical aspects of analytical research:

Identification: Pure standards allow for direct comparison of retention times in chromatographic methods (e.g., HPLC) and characteristic mass spectral fragmentation patterns (e.g., in MS/MS) with those observed in the sample, thereby confirming the identity of this compound mdpi.comresearchgate.netnih.gov.

Quantification: Calibration curves are constructed using a series of known concentrations of a pure standard. These curves are then used to determine the exact concentration of this compound in unknown samples based on their measured signal response cucurbit.inforesearchgate.netresearchgate.netresearchgate.netijrap.netnih.govnih.govnih.gov.

Method Validation: Reference standards are crucial for validating analytical methods, ensuring their linearity, accuracy, precision, specificity, and robustness researchgate.netresearchgate.netijrap.net. This includes determining parameters like the limit of detection (LOD) and limit of quantification (LOQ).

Method Development: During the development of new analytical methods, pure standards are used to optimize separation conditions, detector settings, and sample preparation protocols.

Quality Control: For routine analysis and quality control, certified reference materials (CRMs) or highly characterized standards are used to ensure consistent and reliable results over time nutraceuticalsworld.comeurofinsus.comaboutinsider.comsigmaaldrich.comlabmal.com.

The production of these standards involves rigorous extraction, purification (often via preparative chromatography), and characterization using multiple analytical techniques to confirm identity and determine purity nutraceuticalsworld.comaboutinsider.comsigmaaldrich.com. Without chemically pure standards, the accurate qualitative and quantitative analysis of this compound would be severely compromised, leading to unreliable research findings.

Q & A

Q. How should researchers present contradictory findings on this compound’s efficacy in peer-reviewed manuscripts?

  • Guidelines : Use tables to juxtapose conflicting results (e.g., IC50 values across cell lines) and discuss potential confounders (e.g., assay sensitivity, compound stability). Include a "Limitations" section to address methodological disparities. Cite preprints or replication studies to highlight ongoing debates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.